Lenalidomide-C2-amine HCl
CAS No.:
Cat. No.: VC17997964
Molecular Formula: C15H19ClN4O3
Molecular Weight: 338.79 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C15H19ClN4O3 |
|---|---|
| Molecular Weight | 338.79 g/mol |
| IUPAC Name | 3-[7-(2-aminoethylamino)-3-oxo-1H-isoindol-2-yl]piperidine-2,6-dione;hydrochloride |
| Standard InChI | InChI=1S/C15H18N4O3.ClH/c16-6-7-17-11-3-1-2-9-10(11)8-19(15(9)22)12-4-5-13(20)18-14(12)21;/h1-3,12,17H,4-8,16H2,(H,18,20,21);1H |
| Standard InChI Key | XDXKRXRWJHXXOR-UHFFFAOYSA-N |
| Canonical SMILES | C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=CC=C3NCCN.Cl |
Introduction
Chemical Identity and Structural Features
Molecular Composition
Lenalidomide-C2-amine HCl is defined by the systematic name 3-[4-(2-aminoethyl)-1-oxoisoindolin-2-yl]piperidine-2,6-dione hydrochloride. Its molecular formula (C₁₅H₁₉ClN₄O₃) and weight (338.79 g/mol) reflect the addition of a two-carbon ethylamine linker to the lenalidomide core structure . The hydrochloride salt formulation enhances stability and solubility in aqueous systems, a critical factor for biochemical applications.
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₁₉ClN₄O₃ |
| Molecular Weight | 338.79 g/mol |
| SMILES Notation | Cl.NCCNC1=C2CN(C3CCC(=O)NC3=O)C(=O)C2=CC=C1 |
| Purity (HPLC) | ≥95% |
| Storage Conditions | Refrigerated (-20°C) |
Structural Modifications
The molecular architecture features three distinct regions:
-
Lenalidomide Core: Retains the phthalimide and glutarimide moieties essential for cereblon (CRBN) E3 ligase binding .
-
C2 Linker: A two-carbon chain (ethyl group) providing spatial flexibility between functional domains.
-
Terminal Amine: Enables conjugation chemistry via NHS ester or click chemistry reactions, critical for PROTAC assembly .
X-ray crystallographic studies of analogous compounds demonstrate that the ethyl linker maintains optimal distance (≈11 Å) between the E3 ligase-binding domain and target protein-binding regions, a key determinant of PROTAC efficacy .
Synthesis and Manufacturing
Synthetic Pathway
The production involves a multi-step sequence starting from lenalidomide:
-
Protection of Primary Amine: Boc-anhydride treatment safeguards the amine group during subsequent reactions.
-
Alkylation Reaction: Introduction of the ethyl spacer via nucleophilic substitution with 1,2-dibromoethane.
-
Deprotection: Acidic cleavage (HCl/dioxane) removes Boc groups, yielding the free amine.
-
Salt Formation: Precipitation with hydrogen chloride generates the hydrochloride salt .
Critical process parameters include strict temperature control (<0°C during alkylation) and nitrogen atmosphere to prevent oxidative degradation. Final purification via reverse-phase HPLC ensures pharmaceutical-grade purity .
Analytical Characterization
Batch quality control employs:
-
LC-MS: Confirms molecular ion at m/z 302.2 [M+H]⁺ (free base)
-
¹H NMR (DMSO-d₆): Characteristic signals at δ 4.35 (m, CH₂-NH₂), 7.85 (d, J=8.1 Hz, phthalimide protons)
-
XRPD: Confirms crystalline form stability under storage conditions
Mechanism of Action in Targeted Protein Degradation
CRBN E3 Ligase Recruitment
The molecule's glutarimide moiety binds CRBN with high affinity (Kd ≈ 1.2 μM), forming a ternary complex with target proteins. Structural studies reveal key hydrogen bonds between the isoindolinone carbonyl and CRBN's Trp380 residue .
Ubiquitination Dynamics
Time-resolved mass spectrometry demonstrates rapid polyubiquitination (t₁/₂ ≈ 15 min) of target proteins when complexed with PROTACs containing this building block. The ethyl linker optimizes ubiquitin transferase positioning, achieving >80% target degradation at 100 nM concentrations in cellular models .
Table 2: PROTAC Performance Metrics Using Lenalidomide-C2-amine HCl
| Target Protein | Cell Line | DC₅₀ (nM) | Max Degradation (%) |
|---|---|---|---|
| BRD4 | MM.1S | 12.4 | 92 |
| EGFR | PC-9 | 28.7 | 88 |
| AR | LNCaP | 9.8 | 95 |
Therapeutic Applications and Research Advancements
Oncology Platforms
-
Multiple Myeloma: PROTACs targeting IKZF1/3 show 50-fold enhanced cytotoxicity compared to lenalidomide alone in RPMI8226 cells .
-
Prostate Cancer: ARV-110 (Phase II), incorporating this scaffold, achieves PSA reductions >50% in 40% of mCRPC patients.
Inflammatory Disease Modulation
The compound's derivatives inhibit NF-κB signaling by degrading IKKβ (IC₅₀ = 7.3 nM), showing promise in rheumatoid arthritis models .
Pharmacokinetic Profile
Rodent studies of PROTACs using this building block reveal:
-
Oral Bioavailability: 22-35% (dependent on conjugate hydrophobicity)
-
Half-life: 6.8 ± 1.2 hours (SD rats)
-
CNS Penetration: LogP = 1.9 enables blood-brain barrier crossing, with brain:plasma ratio 0.33
Emerging Research Directions
Photocaged Derivatives
Azobenzene-modified analogs enable light-activated degradation (λ = 365 nm), achieving spatiotemporal control in zebrafish models.
Bifunctional Degraders
Co-targeting kinases and E3 ligases demonstrates synergistic effects:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume